molecular formula C12H9ClFNO2 B5850319 N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide

N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide

Cat. No. B5850319
M. Wt: 253.65 g/mol
InChI Key: CARKSPFXWAYLIG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide (abbreviated as CFM-2) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFM-2 is a furan derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide involves the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide interacts with the amino acid residues of the enzyme, leading to the inhibition of the enzyme's activity. The inhibition of these enzymes can lead to the modulation of various physiological processes, resulting in potential therapeutic applications.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has been shown to inhibit the activity of acetylcholinesterase, resulting in the modulation of cholinergic neurotransmission. Additionally, N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has been shown to inhibit the activity of carbonic anhydrase, resulting in the modulation of bicarbonate ion transport. These effects have been linked to the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has several advantages and limitations for lab experiments. N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide is a potent inhibitor of various enzymes, making it a useful tool for studying enzyme inhibition and its potential therapeutic applications. However, N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has limited solubility in water, making it difficult to use in aqueous-based assays. Additionally, N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has been shown to have potential toxicity in vivo, limiting its use in animal studies.

Future Directions

N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has several potential future directions, including the development of novel therapeutic agents for the treatment of various diseases. N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has been shown to have potential therapeutic applications in Alzheimer's disease, glaucoma, and epilepsy. Additionally, N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has been shown to have potential applications in the development of novel insecticides and herbicides. Further research is needed to fully understand the potential applications of N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide and its mechanism of action.
Conclusion
In conclusion, N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has been shown to inhibit the activity of various enzymes, resulting in potential therapeutic applications in Alzheimer's disease, glaucoma, and epilepsy. N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has several advantages and limitations for lab experiments, and further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with ethyl 2-bromoacetate to form the intermediate compound. This intermediate is then reacted with sodium ethoxide to form the furan ring and subsequently treated with methyl iodide to yield the final product, N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. N-(4-chloro-2-fluorophenyl)-2-methyl-3-furamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, glaucoma, and epilepsy.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c1-7-9(4-5-17-7)12(16)15-11-3-2-8(13)6-10(11)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARKSPFXWAYLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide

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